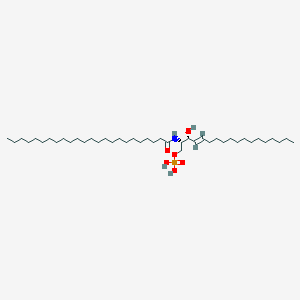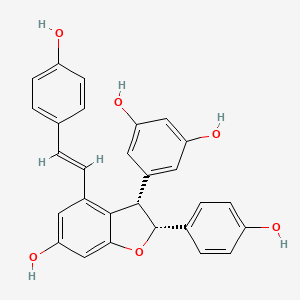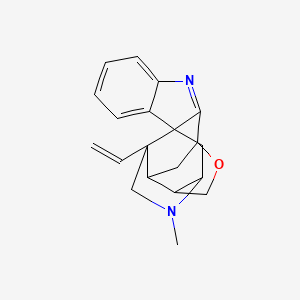
Moricizine sulfoxide
Overview
Description
Moricizine is an antiarrhythmic used to treat arrhythmias . It is a small molecule that was primarily used for ventricular rhythm disturbances . The chemical formula of Moricizine is C22H25N3O4S . It is also known by other names such as Ethmozin and Etmozin .
Molecular Structure Analysis
The molecular formula of Moricizine is C22H25N3O4S . It has a weight average of 427.517 and a monoisotopic mass of 427.156576993 . The structure of Moricizine Sulfoxide contains a total of 59 bonds, including 34 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis
Moricizine works by inhibiting the rapid inward sodium current across myocardial cell membranes . This action decreases excitability, conduction velocity, and automaticity as a result of slowed atrioventricular (AV) nodal and His-Purkinje conduction .Physical And Chemical Properties Analysis
Moricizine is a phenothiazine derivative with a low pK (6.4) compared to other phenothiazines . It is well absorbed, with absorption complete within 2 to 3 hours . Significant first-pass metabolism results in an absolute bioavailability of approximately 38% .Scientific Research Applications
1. Pharmacokinetics and Hepatic Disease
- Study Focus: The pharmacokinetics of moricizine and its metabolites, including moricizine sulfoxide, in patients with chronic liver disease (cirrhosis) compared to healthy subjects.
- Key Findings: Hepatic cirrhosis significantly alters the disposition of moricizine and its metabolites. The study showed increased Cmax and t1/2, reduced plasma clearance for moricizine in hepatic disease patients, and altered elimination of moricizine metabolites, including moricizine sulfoxide, suggesting a need for dose adjustments in arrhythmia patients with hepatic disease (Pieniaszek et al., 1994).
2. Cardiac Electrophysiological Effects
- Study Focus: Investigating the electrophysiological effects of moricizine on cardiac Purkinje fibers and its impact on various cardiac conduction and refractoriness parameters.
- Key Findings: Moricizine affects cardiac conduction, particularly in the atrium, atrioventricular node, His-Purkinje system, and ventricular myocardium. It demonstrates minimal effects on atrial and ventricular refractoriness, highlighting its specific impact on cardiac electrophysiology (Bigger, 1990).
3. Sulfoxidation Metabolites in Biological Fluids
- Study Focus: Identification and characterization of sulfoxidation metabolites of moricizine, including moricizine sulfoxide, in rat and human biological fluids.
- Key Findings: The study provides insights into the isolation of moricizine sulfoxide and its sulphone counterpart from biological fluids, contributing to understanding the drug’s metabolic pathway and its potential clinical implications (Yang & Chan, 1995).
4. Moricizine's Role in Treating Cardiac Arrhythmias
- Study Focus: The efficacy and risks associated with moricizine, particularly in the context of ventricular arrhythmias.
- Key Findings: Moricizine demonstrates effectiveness in certain cardiac arrhythmias, but its application needs careful consideration due to potential risks like proarrhythmia, especially in patients with serious ventricular arrhythmias (Damle et al., 1992).
Mechanism of Action
Safety and Hazards
Moricizine may cause dizziness . It is advised not to drive, operate machinery, or do anything else that could be dangerous until you know how you react to Moricizine . Using Moricizine alone, with certain other medicines, or with alcohol may lessen your ability to drive or perform other potentially dangerous tasks .
properties
IUPAC Name |
ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-2-24(22(27)28)16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)31(20)29)21(26)9-10-23-11-13-30-14-12-23/h3-8,15H,2,9-14H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHQGRIRKDPLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977742 | |
| Record name | Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62152-17-4 | |
| Record name | Moricizine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062152174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240187.png)






![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1240203.png)


